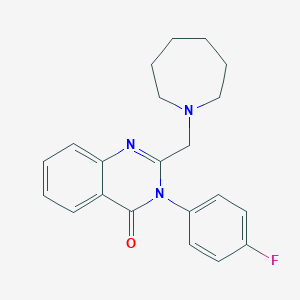![molecular formula C18H19ClN2O3 B289303 N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B289303.png)
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. Inhibition of BTK by N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in B-cells.
Biochemical and Physiological Effects
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has been shown to induce apoptosis and inhibit cell proliferation in B-cells in vitro and in vivo. In mouse models of CLL and NHL, N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide reduces tumor burden and prolongs survival. N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has also been shown to reduce the levels of circulating B-cells and immunoglobulins in preclinical studies.
Advantages and Limitations for Lab Experiments
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in B-cell signaling and the development of B-cell malignancies. However, like any small molecule inhibitor, N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has limitations, including off-target effects and toxicity. Additionally, the efficacy of N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide may vary depending on the specific type of B-cell malignancy being studied.
Future Directions
There are several potential future directions for the development of N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immunomodulatory drugs, to enhance their efficacy. Another area of interest is the development of BTK inhibitors with improved pharmacokinetic properties and reduced toxicity. Finally, the use of BTK inhibitors in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cell therapy, is an area of active investigation.
Synthesis Methods
The synthesis of N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide involves a multi-step process that starts with the reaction of 4-chloro-2-nitroaniline with 4-methyl-1-piperidinylmagnesium bromide to form N-(4-chloro-2-nitrophenyl)-4-methylpiperidine-1-carboxamide. This intermediate is then reduced with iron powder and acetic acid to produce N-(4-chloro-2-aminophenyl)-4-methylpiperidine-1-carboxamide. The final step involves the reaction of N-(4-chloro-2-aminophenyl)-4-methylpiperidine-1-carboxamide with furfurylamine in the presence of acetic anhydride to yield N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide.
Scientific Research Applications
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. In vivo studies in mouse models of CLL and NHL have demonstrated that N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide reduces tumor burden and prolongs survival.
properties
Molecular Formula |
C18H19ClN2O3 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[4-chloro-2-(4-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-6-8-21(9-7-12)18(23)14-11-13(19)4-5-15(14)20-17(22)16-3-2-10-24-16/h2-5,10-12H,6-9H2,1H3,(H,20,22) |
InChI Key |
GTHRCZIMXMLUSY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-2,4-dichlorobenzamide](/img/structure/B289242.png)
![2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B289243.png)